5α-Androstane-3α,17β-diol is a naturally occurring androgenic steroid hormone. It is a metabolite of testosterone formed through the action of 5α-reductase. [] It is found in various mammalian tissues, including the prostate, testes, ovaries, and brain. [, , , , ] 3α-androstanediol plays a role in androgen action and has been implicated in several physiological processes, including:
5alpha-Androstane-3alpha,17beta-diol is primarily synthesized in the human body from dihydrotestosterone through enzymatic processes involving 3α-hydroxysteroid dehydrogenase. It is classified as a steroid hormone and is part of the broader category of androgens, which are male sex hormones that influence the development and maintenance of male characteristics.
The synthesis of 5alpha-Androstane-3alpha,17beta-diol can occur through several pathways:
The molecular formula for 5alpha-Androstane-3alpha,17beta-diol is , with a molecular weight of approximately 288.43 g/mol.
The compound's structure can be represented using various chemical notation systems such as SMILES or InChI:
CC1=C2C(=CC(C1)C(=O)C2(C)C)C(=C(C)C(C)(C)C(=O)O)
InChI=1S/C19H32O2/c1-18(2)9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17H,3-11H2,1-2H3,(H,20)(H,21)/t12-,13+,14-,15-,16-,17-,18-/m0/s1
5alpha-Androstane-3alpha,17beta-diol participates in several key chemical reactions:
The mechanism of action for 5alpha-Androstane-3alpha,17beta-diol primarily involves its interaction with steroid hormone receptors:
The compound remains stable under standard laboratory conditions but may degrade under extreme pH conditions or upon prolonged exposure to light.
5alpha-Androstane-3alpha,17beta-diol has several scientific applications:
5α-Androstane-3α,17β-diol (3α-diol) is primarily synthesized through the enzymatic reduction of dihydrotestosterone (DHT), catalyzed by the 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme family. This reaction occurs in a NADPH-dependent manner, converting the 3-keto group of DHT into a 3α-hydroxyl group, yielding the less potent androgen 3α-diol [4] [9]. The 3α-HSD enzymes belong to the aldo-keto reductase (AKR) superfamily, specifically AKR1C2 and AKR1C3 in humans, which exhibit tissue-specific expression patterns. Kinetic studies reveal this reduction occurs with high affinity (Km values ~0.5–1.0 μM), indicating efficient DHT inactivation in target tissues [4] [7].
Crucially, 3α-diol biosynthesis occurs via two distinct pathways:
Studies in tammar wallaby and mouse models demonstrate that the backdoor pathway utilizes 5α-pregnane-3α,17α-diol-20-one as a key intermediate, bypassing testosterone and DHT as obligatory precursors. This pathway is active in immature mouse testes but absent in embryonic testes during masculinization, suggesting a developmental regulatory role rather than a function in primary sexual differentiation [1] [4]. Genetic ablation studies confirm steroid 5α-reductase type 1 (SRD5A1), not type 2 (SRD5A2), is essential for 3α-diol synthesis in immature mice [4].
Table 1: Key Enzymes in 3α-Diol Biosynthesis
Enzyme | Gene | Reaction Catalyzed | Tissue Expression |
---|---|---|---|
3α-HSD (Type 2) | AKR1C3 | DHT ↔ 3α-diol (Reduction/Oxidation) | Prostate, Liver, Adipose, Brain |
3α-HSD (Type 1) | AKR1C2 | DHT ↔ 3α-diol (Reduction/Oxidation) | Prostate, Liver |
5α-Reductase Type 1 | SRD5A1 | Testosterone → DHT; Progesterone → 5α-DHP | Liver, Adipose, Skin, Immature Testes |
17β-Hydroxysteroid Dehydrogenase | HSD17B | Androsterone ↔ 3α-diol | Liver, Prostate |
3α-diol synthesis and flux exhibit significant tissue-specific variation, driven by differential enzyme expression:
Prostate: The prostate exhibits high 5α-reductase (SRD5A1) and bidirectional 3α-HSD (AKR1C2/AKR1C3) activities. This creates a dynamic equilibrium where 3α-diol serves as a reservoir for DHT regeneration. Notably, in prostate cancer (PCa) cells, the oxidative activity of 3α-HSD (converting 3α-diol back to DHT) becomes clinically significant. Liquid chromatography-mass spectrometry (LC-MS) studies show PCa cells convert exogenous 3α-diol into DHT, stimulating prostate-specific antigen (PSA) secretion and cell proliferation even under castrate conditions [10]. This re-activation pathway contributes to castration-resistant prostate cancer (CRPC) progression.
Scalp (Hair Follicles): Androgen metabolism in scalp follicles dictates conditions like androgenetic alopecia. Scalp dermal papillae express high levels of SRD5A1 and AKR1C2/3. Here, 3α-diol synthesis predominates over its oxidation, functioning as a metabolic sink to limit bioactive DHT concentrations in the follicle. However, genetic variations increasing 5α-reductase activity or altering 3α-HSD redox balance can shift this equilibrium towards higher DHT levels, contributing to follicular miniaturization [4] [9].
Adipose Tissue: Abdominal adipose tissue (subcutaneous and omental) actively inactivates DHT to 3α-diol via AKR1C enzymes. Subcutaneous depots show significantly higher 3α-HSD activity (117 ± 39 vs. 79 ± 38 fmol 3α-diol/μg protein/24h, p<0.0001) and AKR1C1/C3 mRNA expression than omental fat. This inactivation correlates positively with circulating androgen metabolite levels (androsterone-glucuronide, r=0.41, p<0.02), suggesting adipose tissue contributes substantially to systemic androgen clearance. Obesity further increases omental 3α-HSD activity (84 ± 37 vs. 52 ± 30 fmol/μg protein/24h in lean men, p<0.03), potentially altering local androgen exposure [5].
Brain: Neural tissues, particularly the hypothalamus, metabolize DHT to 3α-diol. This conversion is significant as 3α-diol can interact with estrogen receptor beta (ERβ), influencing hypothalamic-pituitary-adrenal (HPA) axis regulation and potentially neuroprotective effects, though this is distinct from its peripheral androgen metabolism [8].
Table 2: Tissue-Specific 3α-Diol Metabolism
Tissue | Primary Pathway Direction | Key Enzymes Expressed | Functional Significance |
---|---|---|---|
Prostate | DHT ⇄ 3α-diol (Redox Cycling) | SRD5A1, AKR1C2, AKR1C3 | DHT reservoir; Contributes to CRPC via reactivation |
Scalp (Hair Follicles) | DHT → 3α-diol (Reduction) | SRD5A1, AKR1C2 | Limits local DHT; Imbalance causes alopecia |
Subcutaneous Adipose | DHT → 3α-diol (Reduction) | AKR1C1, AKR1C3 | Major site of systemic DHT inactivation |
Omental Adipose | DHT → 3α-diol (Reduction) | AKR1C1 (Lower), 17β-HSD2, 3-epimerase | Increased activity in obesity |
Testes (Immature) | Backdoor Pathway → 3α-diol | SRD5A1, AKR1C2/3 | Major androgen in pre-pubertal testes |
Brain | DHT → 3α-diol | AKR1C isoforms | Neuroactive metabolite; ERβ ligand |
A critical aspect of 3α-diol metabolism is its bidirectional relationship with DHT. While 3α-HSD primarily catalyzes the reduction of DHT to 3α-diol, the same enzymes (notably AKR1C2 and AKR1C3) can catalyze the oxidation of 3α-diol back to DHT using NAD+ as a cofactor. This establishes a dynamic futile cycle between active (DHT) and inactive (3α-diol) androgen pools within peripheral tissues [4] [9].
The direction of this equilibrium is governed by several factors:
This redox cycling has profound physiological and pathological implications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7